

# Preparing XPC-7724 for In Vivo Efficacy Studies in Neurological Disease Models

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

XPC-7724 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.6, which is predominantly expressed in excitatory neurons in the central nervous system.[1][2][3] Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, are associated with severe epileptic encephalopathies.[4][5] The selective inhibition of NaV1.6 by XPC-7724 presents a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[1][3] These application notes provide detailed protocols for the formulation of XPC-7724 and its evaluation in preclinical in vivo models of epilepsy.

## Data Presentation In Vitro Potency of XPC-7724



Channel Subtype	IC50 (μM)	Cell Line	Reference
hNaV1.6	0.078	HEK	[2]
hNaV1.1	>100-fold selective vs hNaV1.6	HEK	[2]
hNaV1.2	>100-fold selective vs hNaV1.6	HEK	[2]
hNaV1.5	>1000-fold selective vs hNaV1.6	HEK	[2]

## In Vivo Efficacy of a Structurally Related NaV1.6 Inhibitor (NBI-921352)

Due to the limited publicly available in vivo data for **XPC-7724**, the following table summarizes the in vivo efficacy of NBI-921352, a highly selective NaV1.6 inhibitor with a similar pharmacological profile.[2][4] This data can be used to guide dose selection for in vivo studies with **XPC-7724**.

Animal Model	Seizure Model	Efficacy Endpoint	Effective Brain Concentration (EC50)	Reference
Mouse (Scn8aN1768D/+	6-Hz Psychomotor Seizure	Prevention of Seizures	0.065 μM	[6]
Mouse (Wild- Type)	Maximal Electroshock Seizure (MES)	Prevention of Tonic Hindlimb Extension	Not Reported	[7]
Rat (Wild-Type)	Maximal Electroshock Seizure (MES)	Prevention of Tonic Hindlimb Extension	Not Reported	[4]

## **Experimental Protocols**



### Formulation of XPC-7724 for In Vivo Administration

**XPC-7724** is a poorly water-soluble compound, requiring a specific formulation for in vivo administration. The following protocols are recommended for achieving a clear solution suitable for oral or parenteral dosing.[8]

Protocol 1: PEG300/Tween-80/Saline Formulation

- Prepare a stock solution of XPC-7724 in 100% DMSO at a concentration of 25 mg/mL.
- To prepare a 1 mL working solution, add 100  $\mu$ L of the DMSO stock solution to 400  $\mu$ L of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 to the mixture and mix until a clear solution is obtained.
- Add 450 μL of saline to the solution and mix well. This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final XPC-7724 concentration of 2.5 mg/mL.

Protocol 2: SBE-β-CD Formulation

- Prepare a stock solution of XPC-7724 in 100% DMSO.
- Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
- For the final formulation, mix 10% DMSO (containing the appropriate amount of XPC-7724)
   with 90% of the 20% SBE-β-CD in saline solution.

Protocol 3: Corn Oil Formulation

- Prepare a stock solution of XPC-7724 in 100% DMSO.
- For the final formulation, mix 10% DMSO (containing the appropriate amount of **XPC-7724**) with 90% corn oil.

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[8] It is recommended to prepare the working solution fresh on the day of the experiment.[8]



### In Vivo Efficacy Evaluation in a Mouse Seizure Model

The following protocol describes a general procedure for evaluating the efficacy of **XPC-7724** in the maximal electroshock seizure (MES) model in mice, a standard preclinical model for identifying anticonvulsant activity.[7]

#### Animals:

- Male CF-1 mice (or other suitable strain), 18-25 g.
- Animals should be acclimated for at least 3 days before the experiment.
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

#### Experimental Procedure:

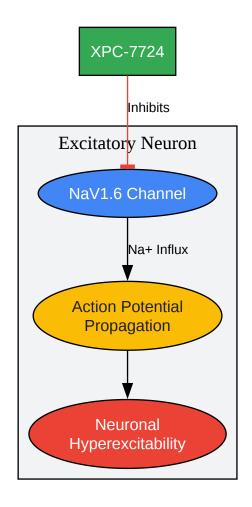
- Dose Preparation: Prepare XPC-7724 in a suitable vehicle (see formulation protocols above) at the desired concentrations.
- Administration: Administer XPC-7724 or vehicle control to mice via oral gavage (p.o.) or intraperitoneal injection (i.p.). The volume of administration should be adjusted based on the animal's body weight (e.g., 10 mL/kg).
- Time to Peak Effect: Determine the time to peak effect of the compound by conducting the MES test at various time points after drug administration (e.g., 30, 60, 120, 240 minutes).
- Maximal Electroshock Seizure (MES) Test:
  - At the predetermined time to peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz,
     0.2 seconds) through corneal or ear clip electrodes.
  - Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this seizure is considered protection.
- Data Analysis:
  - Calculate the percentage of animals protected from tonic hindlimb extension at each dose.

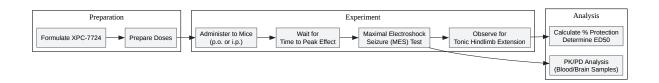


- Determine the median effective dose (ED50) using probit analysis.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation:
  - At the time of the MES test, collect blood and brain tissue samples from a satellite group of animals dosed with XPC-7724.
  - Analyze the plasma and brain concentrations of XPC-7724 using a validated analytical method (e.g., LC-MS/MS).
  - Correlate the drug concentrations with the observed anticonvulsant effect.

# Visualizations Signaling Pathway of XPC-7724







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